Methyl 2,5-difluoro-4-(methylsulfanyl)benzoate
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Overview
Description
Methyl 2,5-difluoro-4-(methylsulfanyl)benzoate is an organic compound characterized by the presence of two fluorine atoms, a methylsulfanyl group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,5-difluoro-4-(methylsulfanyl)benzoate typically involves the esterification of 2,5-difluoro-4-(methylsulfanyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the fluorine atoms.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 2,5-difluoro-4-(methylsulfanyl)benzoate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways due to its unique functional groups.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2,5-difluoro-4-(methylsulfanyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, while the methylsulfanyl group can modulate its reactivity and stability. These interactions can lead to the modulation of biological pathways and the exertion of desired effects.
Comparison with Similar Compounds
- Methyl 2,4-difluorobenzoate
- Methyl 2,5-difluoro-4-(methylsulfonyl)benzoate
- Methyl 4-bromo-3-(2,6-difluorophenyl)benzoate
Comparison: Methyl 2,5-difluoro-4-(methylsulfanyl)benzoate is unique due to the presence of both fluorine atoms and a methylsulfanyl group, which confer distinct chemical and physical properties. Compared to Methyl 2,4-difluorobenzoate, the additional methylsulfanyl group in this compound provides increased reactivity and potential for further functionalization. In contrast, Methyl 2,5-difluoro-4-(methylsulfonyl)benzoate, with a sulfonyl group, exhibits different chemical behavior, particularly in terms of oxidation states and reactivity.
Properties
CAS No. |
918967-69-8 |
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Molecular Formula |
C9H8F2O2S |
Molecular Weight |
218.22 g/mol |
IUPAC Name |
methyl 2,5-difluoro-4-methylsulfanylbenzoate |
InChI |
InChI=1S/C9H8F2O2S/c1-13-9(12)5-3-7(11)8(14-2)4-6(5)10/h3-4H,1-2H3 |
InChI Key |
ZBWQGTMONIZZFB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1F)SC)F |
Origin of Product |
United States |
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